Ethyl 3-cyanopent-4-enoate

Description

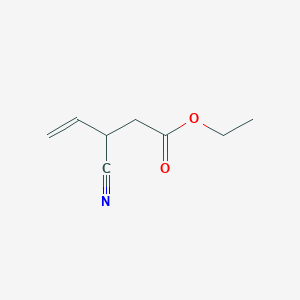

Ethyl 3-cyanopent-4-enoate is an α,β-unsaturated ester featuring a cyano (-CN) substituent at the third carbon and a double bond at the C4 position. This compound combines the reactivity of a conjugated enoate system with the electron-withdrawing properties of the cyano group, making it a versatile intermediate in organic synthesis, particularly for cycloadditions, Michael additions, and pharmaceutical precursor chemistry.

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

ethyl 3-cyanopent-4-enoate |

InChI |

InChI=1S/C8H11NO2/c1-3-7(6-9)5-8(10)11-4-2/h3,7H,1,4-5H2,2H3 |

InChI Key |

RBOOSIMEKGRNIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C=C)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 3-cyanopent-4-enoate belongs to a class of α,β-unsaturated esters with diverse substituents. Key analogs include:

Key Observations :

- The cyano group in this compound enhances electrophilicity at the α,β-unsaturated site compared to methyl or oxo substituents, favoring nucleophilic attacks (e.g., in Michael additions).

- Steric effects from bulkier groups (e.g., diethyl or phenyl) reduce reaction rates but improve stereochemical control.

Physicochemical Properties

While direct data for this compound is unavailable, analogs provide insights:

Notes:

- The cyano group increases polarity, improving solubility in dipolar aprotic solvents (e.g., DMF or DMSO).

- Higher boiling points in phenyl-substituted analogs (e.g., Ethyl 2-phenylacetoacetate) arise from increased molecular weight and aromatic interactions.

Cycloaddition Reactions

This compound’s conjugated system is ideal for Diels-Alder reactions. Comparatively:

- Ethyl 3-methyl-4-oxopent-2-enoate: The oxo group facilitates keto-enol tautomerism, enabling enolate formation for aldol reactions.

- Ethyl 2-phenylacetoacetate: The phenyl group stabilizes enolates, enabling asymmetric alkylation in drug synthesis (e.g., anticoagulants).

Pharmaceutical Relevance

- Ethyl 2-(acetylamino)-2-cyanopent-4-enoate: The acetylated amino group enhances metabolic stability, making it a candidate for peptidomimetics.

- Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate: Bulky substituents improve binding specificity in enzyme inhibitors.

Research Findings and Data Gaps

- Crystallography: Analogous compounds like Ethyl 2-phenylacetoacetate form hydrogen-bonded dimers in crystal lattices, whereas cyano-substituted esters may exhibit stronger dipolar interactions.

- Thermodynamic Stability: this compound is likely less stable than saturated esters (e.g., ethyl caprate) due to strain from the conjugated system.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing ethyl 3-cyanopent-4-enoate, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves Michael addition followed by esterification. Key steps include optimizing reaction conditions (solvent, temperature, catalyst) and monitoring via thin-layer chromatography (TLC) or NMR spectroscopy. To ensure reproducibility:

- Document precise molar ratios (e.g., acrylonitrile:ethyl acetoacetate) and reaction times.

- Validate purity using GC-MS or HPLC with retention time comparisons to literature .

- Replicate under inert atmospheres (N₂/Ar) to avoid side reactions.

Q. How can the stereoelectronic properties of this compound be characterized to predict reactivity in Diels-Alder reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and assess electron-deficient alkene suitability .

- Validate experimentally via kinetic studies (e.g., second-order rate constants with dienes like cyclopentadiene).

- Table : Example Data for Reactivity Prediction

| Dienophile | LUMO Energy (eV) | Experimental Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| This compound | -2.1 | 0.45 |

| Maleic anhydride | -3.8 | 1.20 |

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- Use SHELX software for structure refinement, focusing on residual density maps to identify disorder or solvent effects .

- Cross-validate with ORTEP-3 for thermal ellipsoid visualization, distinguishing static vs. dynamic disorder .

- Address conflicting bond lengths by comparing multiple datasets (e.g., synchrotron vs. lab-source X-ray diffraction) .

Q. How do intermolecular hydrogen-bonding networks influence the solid-state stability of this compound polymorphs?

- Methodological Answer :

- Employ graph-set analysis (e.g., Etter’s formalism) to classify H-bond motifs (e.g., R₂²(8) rings) .

- Conduct variable-temperature XRD to assess thermal stability of polymorphs.

- Pair with DSC/TGA to correlate melting points with H-bond density.

Q. What computational protocols validate the mechanistic pathway of cyanide elimination in this compound under acidic conditions?

- Methodological Answer :

- Use QM/MM simulations to model protonation sites (e.g., carbonyl vs. nitrile groups).

- Track intermediates via IRC (intrinsic reaction coordinate) analysis in Gaussian 16 .

- Confirm experimentally using isotopic labeling (¹³C-NMR) to observe kinetic isotope effects .

- Contradiction Resolution : Disputed transition states (TS) may arise from basis set limitations. Compare B3LYP vs. M06-2X functionals to identify TS consistency .

Guidance for Research Design

- Experimental Replication : Always include negative controls (e.g., uncatalyzed reactions) and triplicate trials to distinguish artifacts from trends .

- Data Presentation : Use appendix tables for raw crystallographic data (e.g., CIF files) but highlight processed metrics (R-factors, bond angles) in the main text .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.